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molecular formula C9H8ClN B142574 6-Chloro-1-methyl-1H-indole CAS No. 155868-51-2

6-Chloro-1-methyl-1H-indole

Cat. No. B142574
M. Wt: 165.62 g/mol
InChI Key: YDLOPHRVGMIZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05599832

Procedure details

A solution of 6-chloro-l-methylindole (0.83 g, 5.0 mmole) in diethyl ether is treated with 1.7 M t-butyl lithium in hexanes (3.5 mL, 6.0 mmole) at 0° C., stirred at ambient temperatures for 0.25 hour, treated with I2 (1.52 g, 6.0 mmole), stirred at room temperature until reaction is complete by TLC analysis, treated with aqueous sodium sulfite and extracted with diethyl ether. The combined ether extracts are dried over MgSO4 and concentrated in vacuo to afford the title product as a brown solid, 1.52 g (contains ether). The product is used as is in Example 9.
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.52 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][N:8]2[CH3:11])=[CH:4][CH:3]=1.C([Li])(C)(C)C.[I:17]I.S([O-])([O-])=O.[Na+].[Na+]>C(OCC)C>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[C:7]([I:17])[N:8]2[CH3:11])=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.83 g
Type
reactant
Smiles
ClC1=CC=C2C=CN(C2=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
hexanes
Quantity
3.5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.52 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred at ambient temperatures for 0.25 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature until reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts are dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
0.25 h
Name
Type
product
Smiles
ClC1=CC=C2C=C(N(C2=C1)C)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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